Bis(4-nitrobenzyl) phosphorochloridate
CAS No.: 57188-46-2
Cat. No.: VC20810430
Molecular Formula: C14H12ClN2O7P
Molecular Weight: 386.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57188-46-2 |
---|---|
Molecular Formula | C14H12ClN2O7P |
Molecular Weight | 386.68 g/mol |
IUPAC Name | 1-[[chloro-[(4-nitrophenyl)methoxy]phosphoryl]oxymethyl]-4-nitrobenzene |
Standard InChI | InChI=1S/C14H12ClN2O7P/c15-25(22,23-9-11-1-5-13(6-2-11)16(18)19)24-10-12-3-7-14(8-4-12)17(20)21/h1-8H,9-10H2 |
Standard InChI Key | IGRFBFTXYUVGAQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1COP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
Bis(4-nitrobenzyl) phosphorochloridate features a central phosphorus atom bonded to two 4-nitrobenzyl groups, one chloride atom, and an oxygen atom . The nitrobenzyl groups each contain an aromatic ring with a nitro (-NO₂) substituent at the para position. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity.
Physical and Chemical Properties
The physical state of bis(4-nitrobenzyl) phosphorochloridate is typically dependent on temperature and purity, ranging from a colorless to pale yellow liquid or solid. The nitro groups present in the structure enhance the electrophilicity of the phosphorus center, which directly influences its reactivity profile in various chemical transformations . The presence of these electron-withdrawing groups makes the phosphorus center particularly susceptible to nucleophilic attack.
Synthesis Methods and Procedures
Common Synthetic Routes
The synthesis of bis(4-nitrobenzyl) phosphorochloridate typically involves the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride (POCl₃) under carefully controlled conditions. This reaction generally takes place in an inert solvent such as dichloromethane, with a base like pyridine often added to neutralize the hydrochloric acid formed during the reaction process.
The general reaction can be represented as:
2 C₇H₆NO₃OH + POCl₃ → (C₇H₆NO₃)₂P(O)Cl + 2 HCl
Alternative Synthetic Approaches
Although the direct reaction with phosphorus oxychloride represents the most common synthetic approach, alternative methodologies have been explored to optimize yield and purity. These include the use of different phosphorylating agents and reaction conditions, as well as techniques for selective phosphorylation.
Much like other organophosphorus compound syntheses, industrial production methods may involve continuous flow processes to ensure better control over reaction conditions and to manage the exothermic nature of the reaction effectively .
Chemical Reactivity and Mechanisms
Nucleophilic Substitution Reactions
Bis(4-nitrobenzyl) phosphorochloridate readily undergoes nucleophilic substitution reactions due to the electrophilic nature of its phosphorus center. This reactivity is enhanced by the electron-withdrawing nitro groups, which increase the partial positive charge on the phosphorus atom.
Common nucleophiles that react with this compound include:
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Amines - resulting in phosphoramidates
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Alcohols - forming phosphate esters
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Thiols - producing phosphorothioates
The general mechanism involves nucleophilic attack at the phosphorus center, followed by displacement of the chloride leaving group.
Hydrolysis Reactions
In the presence of water or aqueous base, bis(4-nitrobenzyl) phosphorochloridate undergoes hydrolysis to form bis(4-nitrobenzyl) phosphate and hydrochloric acid. This hydrolysis reaction proceeds via nucleophilic attack of water or hydroxide on the phosphorus center.
Reactions with Hydrogen Peroxide
Research has demonstrated interesting reactivity patterns when bis(4-nitrophenyl) phosphate derivatives react with alkaline hydrogen peroxide. For instance, the reaction of alkaline hydrogen peroxide with bis(4-nitrophenyl) phosphate ion proceeds with simultaneous liberation of approximately 2 equivalents of 4-nitrophenol per mole of substrate, without evidence for intermediate accumulation .
In the case of 4-nitrophenyl phosphorochloridate, reaction with HO₂⁻ yields 4-nitrophenol in up to 40% yield with simple first-order kinetics and no indication of a long-lived intermediate. Researchers have proposed that this behavior is explained by fast intramolecular nucleophilic displacement of 4-nitrophenolate ion by peroxide in the initially formed 4-nitrophenyl peroxophosphate .
Applications in Chemical Synthesis
Phosphorylation Reactions
Bis(4-nitrobenzyl) phosphorochloridate serves as an effective phosphorylating agent in organic synthesis. Its ability to transfer phosphoryl groups to various substrates makes it valuable in the preparation of:
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Phosphate esters
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Phosphoramidates
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Phosphorothioates
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Other phosphorylated derivatives
Preparation of Phosphoramidates
The compound can be utilized in phosphoramidate synthesis, an important application given that phosphoramidates represent a significant class of organophosphorus compounds with diverse applications. The synthesis of phosphoramidates typically involves reactions with various amines under appropriate conditions .
Various synthetic routes to phosphoramidates have been reported in the literature, including:
Research Findings on Reactivity
Cleavage by Alkaline Hydrogen Peroxide
Significant research has been conducted on the cleavage of related compounds such as bis(4-nitrophenyl) phosphate and 4-nitrophenyl phosphorochloridate by alkaline hydrogen peroxide. These studies reveal unexpected stoichiometry and reaction mechanisms .
The reaction of alkaline hydrogen peroxide with bis(4-nitrophenyl) phosphate ion leads to the simultaneous liberation of approximately 2 equivalents of 4-nitrophenol per mole of substrate, without evidence for the accumulation of reaction intermediates. This observation suggests a concerted mechanism or a very rapid sequence of reactions .
With the more activated 4-nitrophenyl phosphorochloridate, reaction with HO₂⁻ produces 4-nitrophenol in yields up to 40%, following simple first-order kinetics without any indication of long-lived intermediates. Researchers have proposed that these observations can be explained by a fast intramolecular nucleophilic displacement mechanism involving the peroxide and the 4-nitrophenolate ion .
Mechanism Studies
Based on detailed kinetic and spectroscopic studies, researchers have proposed reaction mechanisms for these transformations. The mechanism proposed for the reaction of 4-nitrophenyl phosphorochloridate with alkaline hydrogen peroxide involves initial nucleophilic attack by the peroxide anion, followed by rapid intramolecular rearrangement leading to the observed products .
These mechanistic insights provide valuable information for understanding the reactivity patterns of phosphorochloridates in general and offer guidance for their synthetic applications.
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